![molecular formula C15H15BrO2 B14499572 Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- CAS No. 64516-79-6](/img/structure/B14499572.png)
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a bromine atom and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- typically involves the bromination of benzenemethanol derivatives followed by further functionalization. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde (CH2O) and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system under study .
Comparaison Avec Des Composés Similaires
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- can be compared with other similar compounds such as:
Benzenemethanol, 2-hydroxy-5-methyl-: Differing by the presence of a methyl group instead of a bromine atom.
Benzenemethanol, 4-bromo-2-hydroxy-: Differing by the position of the bromine atom and the presence of a hydroxyl group.
Benzenemethanol, 3-bromo-4-hydroxy-: Differing by the position of the bromine and hydroxyl groups.
The presence and position of substituents on the benzene ring significantly influence their chemical properties and biological activities .
Propriétés
Numéro CAS |
64516-79-6 |
|---|---|
Formule moléculaire |
C15H15BrO2 |
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
[2-[[4-bromo-2-(hydroxymethyl)phenyl]methyl]phenyl]methanol |
InChI |
InChI=1S/C15H15BrO2/c16-15-6-5-12(14(8-15)10-18)7-11-3-1-2-4-13(11)9-17/h1-6,8,17-18H,7,9-10H2 |
Clé InChI |
GCEXXYJTQRAQEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(C=C(C=C2)Br)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


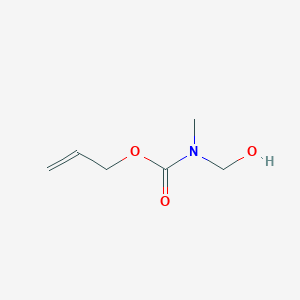
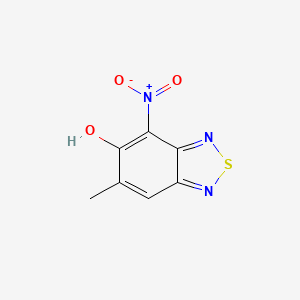
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
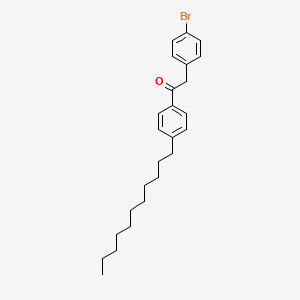
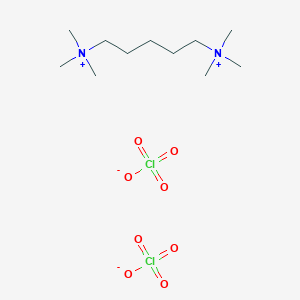
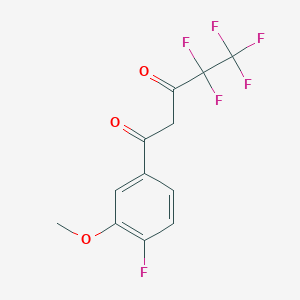
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
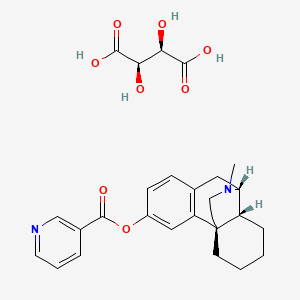

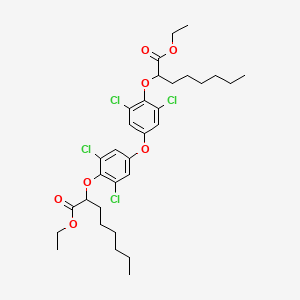
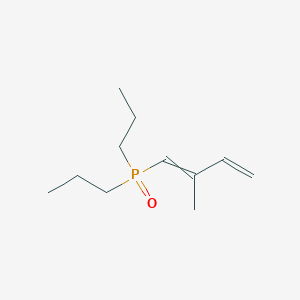
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
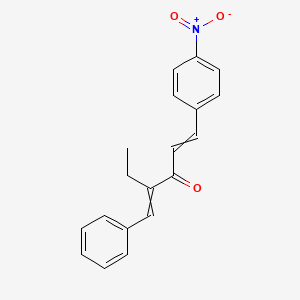
-lambda~5~-phosphane](/img/structure/B14499581.png)
